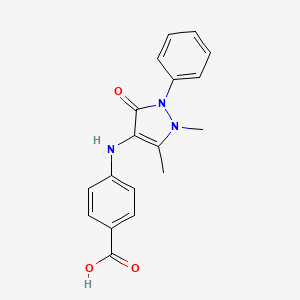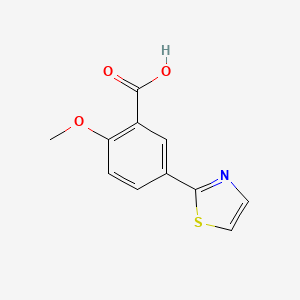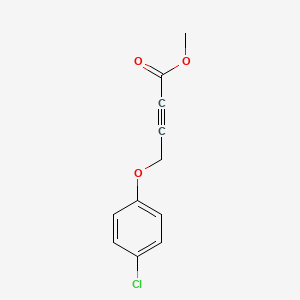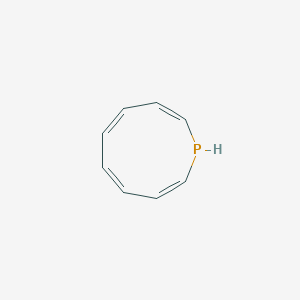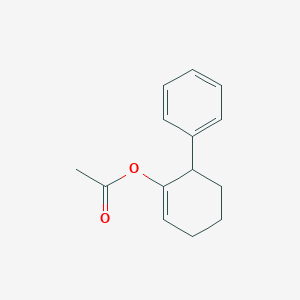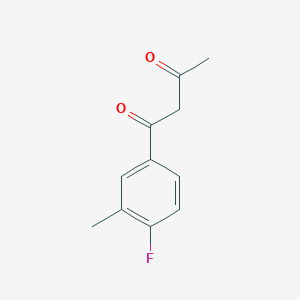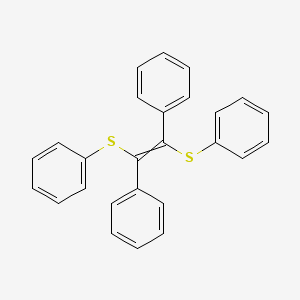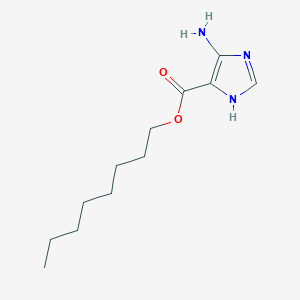
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for their central nervous system depressant effects . This specific compound, with its unique isobutyryloxy and phenylethyl groups, may exhibit distinct pharmacological properties compared to other barbiturates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core is synthesized by reacting malonic acid derivatives with urea under acidic conditions.
Introduction of Isobutyryloxy Group: The isobutyryloxy group is introduced through esterification reactions, where isobutyric acid is reacted with the barbituric acid core in the presence of a catalyst.
Addition of Phenylethyl Group: The phenylethyl group is added via alkylation reactions, using phenylethyl halides and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the compound meets pharmaceutical standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the isobutyryloxy or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Pentobarbital: Used in anesthesia and euthanasia.
Uniqueness
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific functional groups, which may confer distinct pharmacological properties compared to other barbiturates .
Eigenschaften
CAS-Nummer |
37431-39-3 |
|---|---|
Molekularformel |
C16H18N2O5 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] 2-methylpropanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)12(19)23-16(10(3)11-7-5-4-6-8-11)13(20)17-15(22)18-14(16)21/h4-10H,1-3H3,(H2,17,18,20,21,22) |
InChI-Schlüssel |
IOBTZSDTPDLZMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



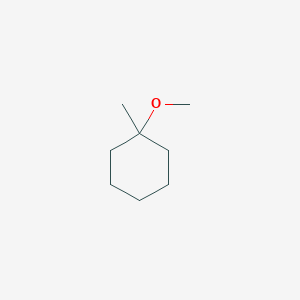
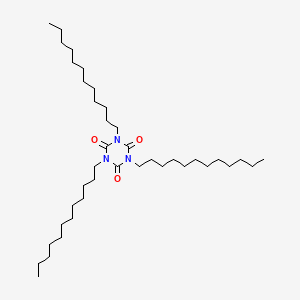
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
